molecular formula C18H14Br3N3O3 B11098129 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

Cat. No.: B11098129
M. Wt: 560.0 g/mol
InChI Key: HDTXRHWPOUISCO-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of isatin derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with varying substituents. For example:

  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide derivatives

These compounds share structural similarities but differ in their specific substituents and biological activities . The uniqueness of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14Br3N3O3

Molecular Weight

560.0 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-(2,6-dibromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C18H14Br3N3O3/c1-8-3-12(20)17(13(21)4-8)27-7-14(25)23-24-16-11-6-10(19)5-9(2)15(11)22-18(16)26/h3-6,22,26H,7H2,1-2H3

InChI Key

HDTXRHWPOUISCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3C)Br)O)Br

Origin of Product

United States

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